2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide
Description
Properties
Molecular Formula |
C10H19N5O |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-methyl-2-(propan-2-ylamino)-4-(1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C10H19N5O/c1-8(2)14-10(3,9(11)16)4-5-15-7-12-6-13-15/h6-8,14H,4-5H2,1-3H3,(H2,11,16) |
InChI Key |
CHUBWJIGYNIZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CCN1C=NC=N1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions for Triazole Alkylation
| Parameter | Details |
|---|---|
| Base | Potassium carbonate (K2CO3) |
| Catalyst | Tetrabutylammonium bromide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Reaction Time | 12 hours |
| Yield | Up to 92% |
This step is critical for installing the triazole moiety at the 4-position of the butanamide chain.
Formation of the Butanamide Backbone with Isopropylamino Substitution
The butanamide structure with an isopropylamino substituent at the 2-position is commonly synthesized via amidation reactions involving γ-aminobutyric acid derivatives or their activated forms. A notable approach involves the use of Ugi four-component reactions or related multicomponent condensations, which allow for the direct assembly of substituted amides from amino acids, aldehydes, and isocyanides.
Typical Synthesis Route:
- Starting with γ-aminobutyric acid or its derivatives.
- Condensation with an aldehyde (e.g., isobutyraldehyde for isopropyl substitution).
- Reaction with an isocyanide (e.g., tert-butyl isocyanide).
- Purification by column chromatography.
Example Yields and Conditions
| Product | Yield (%) | Physical State | Purification Method |
|---|---|---|---|
| N-(tert-Butyl)-4-methyl-2-(2-oxopyrrolidin-1-yl)pentanamide | 62 | White solid | Silica gel column chromatography (cyclohexane/EtOAc) |
| N-Benzyl-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide | 60 | Colorless oil | Silica gel column chromatography (cyclohexane/EtOAc) |
These methods provide high yields and allow structural variation at the amino substituent, including isopropylamino groups.
Purification and Crystallization
After synthesis, purification is conducted to achieve high purity (>99.5% by HPLC) and chiral purity (>99.75%) for pharmaceutical-grade material. Techniques include:
- Washing organic layers with aqueous sodium carbonate and water.
- Solvent removal under reduced pressure.
- Co-distillation with n-heptane.
- Crystallization by controlled cooling from n-heptane at 0–5 °C.
- Filtration and drying of precipitated solids.
These steps ensure the isolation of crystalline polymorphs with reproducible purity and stereochemical integrity.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Alkylation of 1H-1,2,4-triazole with alkyl tosylate | K2CO3, tetrabutylammonium bromide, DMF, 120 °C, 12 h | N1-substituted triazole intermediate, ~92% yield |
| 2 | Amidation via Ugi reaction or condensation | γ-Aminobutyric acid, isobutyraldehyde, tert-butyl isocyanide, silica gel chromatography | Butanamide with isopropylamino substituent, 60-70% yield |
| 3 | Purification and crystallization | Washing, solvent removal, n-heptane crystallization, filtration | Crystalline product, >99.5% purity |
Additional Notes on Reaction Optimization
- Use of borane dimethylsulfide complex for selective reduction steps where applicable.
- Control of reaction temperature and time to avoid side reactions.
- Extraction protocols involving ethyl acetate and aqueous potassium carbonate to remove impurities.
- Potassium iodide and potassium carbonate may be used as additives to facilitate amide bond formation.
Analytical Characterization
The synthesized compound and intermediates are characterized by:
- High Performance Liquid Chromatography (HPLC) for purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^15N) for structural confirmation.
- Mass spectrometry (MS) for molecular weight verification.
- Elemental analysis to confirm composition.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring can form hydrogen bonds with various biological targets, enhancing its pharmacokinetic and pharmacological properties . This interaction can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitutions
The compound shares structural motifs with several antifungal agents and experimental molecules. Key comparisons include:
2-(Isopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide
- Molecular Formula : C₁₁H₂₀N₄O (vs. C₁₀H₁₉N₅O for the target compound).
- Key Differences : Replacement of the 1H-1,2,4-triazol-1-yl group with a 3-methylpyrazole ring.
- Implications : Pyrazole derivatives typically exhibit reduced antifungal potency compared to triazoles due to weaker binding to fungal cytochrome P450 enzymes .
Itraconazole
- Molecular Formula : C₃₅H₃₈Cl₂N₈O₄.
- Key Differences : Itraconazole features a dioxolane-linked dichlorophenyl group and a secondary triazole ring, enhancing lipophilicity and tissue penetration.
- Implications : The target compound lacks the dichlorophenyl and dioxolane groups, likely resulting in lower molecular weight (224.30 vs. 705.64 g/mol) and altered pharmacokinetics .
Fluconazole
- Molecular Formula : C₁₃H₁₂F₂N₆O.
- Key Differences: Fluconazole has a difluorophenyl group and a simpler triazole-propanol backbone.
- Implications: The target compound’s isopropylamino and methyl groups may improve solubility compared to fluconazole’s fluorinated aromatic system .
Physicochemical and Pharmacological Properties
| Compound | Molecular Formula | Heterocyclic Group | LogP (Predicted) | Antifungal Activity (MIC Range)* | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₉N₅O | 1H-1,2,4-triazol-1-yl | 1.2–1.8 | Not reported | Isopropylamino, methyl |
| 2-(Isopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide | C₁₁H₂₀N₄O | 3-methyl-1H-pyrazol-1-yl | 0.8–1.4 | Not reported | Isopropylamino |
| Itraconazole | C₃₅H₃₈Cl₂N₈O₄ | 1H-1,2,4-triazol-1-yl | 5.7–6.3 | 0.03–0.5 µg/mL (Candida spp.) | Dichlorophenyl, dioxolane |
| Fluconazole | C₁₃H₁₂F₂N₆O | 1H-1,2,4-triazol-1-yl | 0.5–1.0 | 1–64 µg/mL (Candida spp.) | Difluorophenyl, propanol |
*MIC values for itraconazole and fluconazole are based on NCCLS standardized methods .
Q & A
What are the key challenges in synthesizing 2-(Isopropylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide, and what methodologies are recommended to overcome them?
Level: Basic
Answer:
The synthesis involves multi-step organic reactions, including nucleophilic substitution, cyclization, and stereochemical control. Key challenges include:
- Triazole Ring Formation : Cyclization steps require precise temperature control (e.g., 60–80°C) and catalysts like copper(I) iodide to promote azide-alkyne cycloaddition .
- Stereochemical Purity : Chiral centers (e.g., isopropylamino and methyl groups) demand asymmetric synthesis techniques, such as chiral auxiliaries or enantioselective catalysts, to avoid racemization .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures is critical for isolating the target compound from byproducts .
How can researchers ensure the stereochemical integrity of 2-(Isopropylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide during synthesis?
Level: Advanced
Answer:
Stereochemical integrity is maintained through:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers during purification .
- Spectroscopic Validation : Employ -NMR and -NMR to confirm stereochemistry via coupling constants and NOE (Nuclear Overhauser Effect) experiments .
- Reaction Monitoring : Real-time tracking using TLC (Thin Layer Chromatography) with chiral developing solvents (e.g., methanol/chloroform with 1% acetic acid) .
What analytical techniques are critical for characterizing the purity and structure of this compound?
Level: Basic
Answer:
- NMR Spectroscopy : -, -, and 2D-NMR (e.g., COSY, HSQC) confirm structural assignments, particularly for the triazole ring (δ 7.8–8.2 ppm) and amide protons (δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (± 0.001 Da) and fragments (e.g., loss of isopropylamine or triazole moiety) .
- HPLC-PDA : Purity >98% is achieved using C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with acetonitrile/water mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
